N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound featuring an indole ring system and an isoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the indole and isoxazole precursors. The indole derivative can be synthesized through the Fischer indole synthesis or the Biltz synthesis, while the isoxazole ring can be formed via the [3+2] cycloaddition of nitrile oxides with alkynes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole and isoxazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the indole and isoxazole rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution reactions could employ nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation products may include indole-5-carboxylic acid and isoxazole-3-carboxylic acid derivatives.
Reduction products could be amines or hydroxylamines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole and isoxazole rings are valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology: Biologically, the compound has shown potential as an antimicrobial agent, exhibiting activity against various pathogens. Its indole moiety is known for its ability to interact with biological targets, making it a candidate for drug development.
Medicine: In medicine, the compound's derivatives have been explored for their anticancer properties. The indole ring system is particularly significant in the design of anticancer drugs due to its ability to bind to DNA and disrupt cell proliferation.
Industry: Industrially, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymer chemistry and nanotechnology.
Mechanism of Action
The mechanism by which N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets. The indole ring can bind to receptors or enzymes, modulating their activity. The isoxazole ring may participate in redox reactions or act as a ligand for metal ions. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N1-(2-(1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide: Lacks the methyl group on the indole ring.
N1-(2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide: Different position of the methyl group on the indole ring.
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-methylisoxazol-5-yl)oxalamide: Different position of the methyl group on the isoxazole ring.
Uniqueness: The presence of the methyl group at the 1-position of the indole ring and the 5-position of the isoxazole ring in N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide contributes to its unique chemical and biological properties. These structural features enhance its binding affinity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-[2-(1-methylindol-5-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-9-15(20-24-11)19-17(23)16(22)18-7-5-12-3-4-14-13(10-12)6-8-21(14)2/h3-4,6,8-10H,5,7H2,1-2H3,(H,18,22)(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXKKKGOLXOXSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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